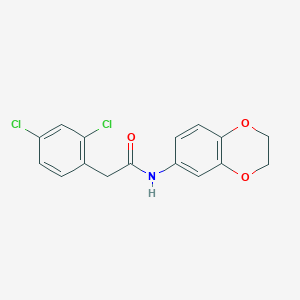![molecular formula C26H35NO4 B5215722 ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of piperidine carboxylate compounds and is synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and viral replication. ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the JAK/STAT pathway, which is involved in the immune response to viral infections.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and protect neurons from oxidative stress. ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
For the study of ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate include the development of ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate-based therapies, elucidation of its mechanism of action, and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate involves several chemical reactions, including the condensation of 4-benzylpiperidine-4-carboxylic acid with 3-(ethoxymethyl)-4-methoxybenzaldehyde, followed by reduction with sodium borohydride and esterification with ethyl chloroformate. The final product is obtained through recrystallization from ethanol. The synthesis of ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate is a complex process that requires expertise in organic chemistry and careful handling of chemicals.
Applications De Recherche Scientifique
Ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and neuroprotective properties. ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate has been found to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
ethyl 4-benzyl-1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-4-30-20-23-17-22(11-12-24(23)29-3)19-27-15-13-26(14-16-27,25(28)31-5-2)18-21-9-7-6-8-10-21/h6-12,17H,4-5,13-16,18-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBIBXKNCDLHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3)C(=O)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

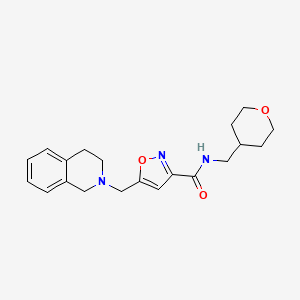
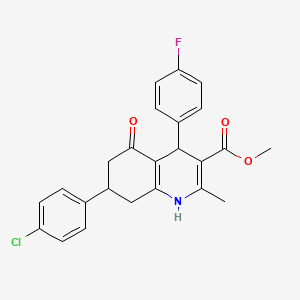

![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
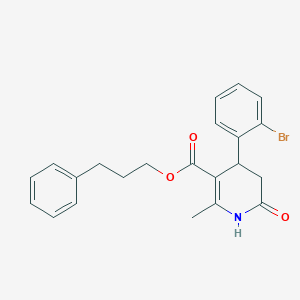
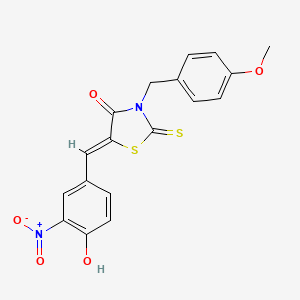
![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)

![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)

![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)
